molecular formula C29H29N3O4 B14111411 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14111411
M. Wt: 483.6 g/mol
InChI Key: YICSGQQOEZUYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be investigated as a lead compound for drug development, particularly for diseases where its unique structure and functional groups can provide specific benefits.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, where its chemical properties can enhance performance.

Mechanism of Action

The mechanism of action of 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one include other pyrazole derivatives and phenyl-substituted compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and its specific arrangement of atoms

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C29H29N3O4/c1-17-14-18(2)28(33)21(15-17)25-24-26(31-30-25)29(34)32(27(24)20-8-6-5-7-9-20)13-12-19-10-11-22(35-3)23(16-19)36-4/h5-11,14-16,27,33H,12-13H2,1-4H3,(H,30,31)

InChI Key

YICSGQQOEZUYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.